molecular formula C9H11F3N2O B13345909 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol

Cat. No.: B13345909
M. Wt: 220.19 g/mol
InChI Key: JHODGJDFYAOFDS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a pyridine moiety

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol typically involves multiple steps. One common route includes the reaction of 1,1,1-trifluoroacetone with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the intermediate, which is then further reacted with an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(pyridin-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-1-3-13-4-2-7/h1-4,8,14-15H,5-6H2

InChI Key

JHODGJDFYAOFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNCC(C(F)(F)F)O

Origin of Product

United States

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